1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid
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Overview
Description
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is a compound with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is notable for its unique structure, which includes an adamantane moiety, a cyclohexane ring, and a carboxylic acid group. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
The synthesis of 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of adamantylcarbonyl chloride with cyclohexanecarboxylic acid in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production.
Chemical Reactions Analysis
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of adamantane derivatives.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Mechanism of Action
The mechanism of action of 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane moiety is known for its stability and ability to interact with various biological molecules, potentially influencing protein function and cellular processes .
Comparison with Similar Compounds
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid can be compared to other adamantane derivatives, such as:
1-Amino-cyclohexanecarboxylic acid: This compound lacks the adamantylcarbonyl group, resulting in different chemical properties and reactivity.
Adamantane-1-carboxylic acid: Similar in structure but without the cyclohexane ring, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its combination of the adamantane moiety with a cyclohexane ring and a carboxylic acid group, providing a versatile platform for various chemical reactions and research applications .
Properties
Molecular Formula |
C18H27NO3 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(adamantane-1-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H27NO3/c20-15(19-18(16(21)22)4-2-1-3-5-18)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2,(H,19,20)(H,21,22) |
InChI Key |
JIJJGDPXVLGLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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